molecular formula C10H15ClN2 B6270161 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride CAS No. 1808318-61-7

1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride

Cat. No.: B6270161
CAS No.: 1808318-61-7
M. Wt: 198.7
InChI Key:
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Description

1-(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound has a molecular formula of C10H15ClN2 and is typically used in research settings.

Preparation Methods

The synthesis of 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride. This reaction generates 3,4-dihydro isoquinoline derivatives . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in various biological pathways. For example, it could inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

1-(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine hydrochloride can be compared with other tetrahydroquinoline derivatives. Similar compounds include:

    1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

    1,2,3,4-Tetrahydroquinoline: Studied for its antimicrobial activities.

    1-(1,2,3,4-Tetrahydroquinolin-2-yl)methanamine: Investigated for its potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride involves the reduction of 1-(1,2,3,4-tetrahydroquinolin-5-yl)acetone followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": ["1-(1,2,3,4-tetrahydroquinolin-5-yl)acetone", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["1. Dissolve 1-(1,2,3,4-tetrahydroquinolin-5-yl)acetone in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the product under reduced pressure to obtain 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanol.", "6. Dissolve 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanol in water.", "7. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "8. Adjust the pH of the reaction mixture to 7-8 using sodium hydroxide.", "9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "10. Concentrate the product under reduced pressure to obtain 1-(1,2,3,4-tetrahydroquinolin-5-yl)methanamine hydrochloride."] }

CAS No.

1808318-61-7

Molecular Formula

C10H15ClN2

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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